REACTION_CXSMILES
|
Cl[CH:2]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[NH2:15][C:13]1[S:14][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH:9]([CH3:11])[CH3:10])[N:12]=1
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)CC(C)C
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
The solid precipitates
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from benzene-ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 39.6% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |